2-[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol
Description
2-[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol (CAS: 1353997-59-7) is a tertiary amine derivative featuring a piperidine core substituted with a cyclopropyl-methyl-amino group and an ethanol side chain at the R-configured 3-position . Its molecular weight is 184.28 g/mol, significantly lower than many psychotropic or bronchodilator agents, suggesting distinct physicochemical and pharmacokinetic profiles .
Properties
IUPAC Name |
2-[(3R)-3-[cyclopropyl(methyl)amino]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12(10-4-5-10)11-3-2-6-13(9-11)7-8-14/h10-11,14H,2-9H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRBGLIDWYVYKO-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCCN(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCN(C1)CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, which often involve the use of diazo compounds and transition metal catalysts.
Attachment of the Ethanol Moiety: The ethanol group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by an ethanol moiety.
Industrial Production Methods
Industrial production of 2-[®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues in Psychopharmacology
Paliperidone Palmitate (Molecular Formula: C₃₉H₅₇FN₄O₄; MW: 664.89) is a benzisoxazole-derived psychotropic agent with a piperidine moiety. Unlike 2-[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol, paliperidone palmitate incorporates a fluorinated benzisoxazole group, contributing to its poor solubility in ethanol and methanol . The bulky hexadecanoate ester chain in paliperidone enhances depot formulation longevity, a feature absent in the simpler ethanol side chain of the target compound .
| Parameter | This compound | Paliperidone Palmitate |
|---|---|---|
| Molecular Weight | 184.28 | 664.89 |
| Solubility in Ethanol | Data unavailable (discontinued) | Very slightly soluble |
| Therapeutic Class | Undisclosed (research-phase) | Antipsychotic |
| Key Structural Features | Cyclopropyl-methyl-amino, ethanol side chain | Benzisoxazole, ester chain |
Dual Pharmacology Bronchodilators
TD-5959 (Batefenterol) is a dual muscarinic antagonist/β₂-agonist (MABA) with a piperidine-based structure optimized for 24-hour bronchoprotection in COPD . Its design includes a biphenyl carbamate and hydroxyquinolinyl group, enabling high lung selectivity and low systemic exposure. In contrast, this compound lacks the multivalent pharmacophores critical for dual receptor engagement, suggesting a narrower mechanism of action .
| Parameter | This compound | TD-5959 (Batefenterol) |
|---|---|---|
| Molecular Complexity | Low (single tertiary amine) | High (biphenyl, quinolinyl) |
| Clinical Status | Discontinued | Phase 2b trial success |
| Key Therapeutic Application | Undisclosed | COPD |
Kinase Inhibitors and GPCR-Targeting Compounds
European patent applications describe cyclopropyl-containing compounds like Cyclopropylmethyl-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine, which integrate imidazo-pyrrolo-pyrazine heterocycles for kinase or GPCR modulation .
Cannabinoid Receptor Antagonists
Rimonabant (SR141716A) and AM251 are piperidine-carboxamide derivatives acting as cannabinoid receptor antagonists . These compounds feature aromatic chlorophenyl and pyrazole groups, contrasting with the cyclopropyl and ethanol motifs in this compound. The carboxamide functionality in rimonabant enhances CB1 receptor affinity, whereas the ethanol group in the target compound may favor polar interactions with distinct targets .
Biological Activity
2-[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a piperidine ring and a cyclopropyl group, suggests possible interactions with various biological targets. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is CHNO, and it features a piperidine core with a cyclopropyl substitution, which may influence its pharmacodynamics.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially impacting dopaminergic and serotonergic pathways. These interactions could be crucial for its effects on mood regulation and anxiety.
Biological Activity Overview
Recent studies have explored the compound's antibacterial and antifungal properties, as well as its potential neuropharmacological effects. Below are key findings:
Antimicrobial Activity
Several tests have demonstrated that derivatives of piperidine compounds exhibit significant antimicrobial activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- The compound's structural analogs have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in treating infections .
Neuropharmacological Effects
Research indicates that compounds similar to this compound may influence central nervous system (CNS) activity:
- Behavioral Studies : Animal models treated with piperidine derivatives have shown alterations in anxiety-like behaviors, suggesting anxiolytic properties .
- Receptor Interaction : These compounds may act on serotonin receptors, which are critical in mood regulation .
Case Studies
- Antibacterial Study : A study evaluated the antibacterial efficacy of several piperidine derivatives, including those structurally similar to this compound. Results indicated that specific modifications to the piperidine ring enhanced antibacterial potency against E. coli and S. aureus, with MIC values demonstrating strong inhibitory effects .
- Neuropharmacological Assessment : In a controlled experiment assessing the impact of piperidine derivatives on anxiety-like behavior in rodents, compounds similar to this compound were found to significantly reduce anxiety levels compared to control groups, indicating potential use in anxiety disorders .
Comparative Analysis
The following table summarizes the biological activities of various piperidine derivatives compared to this compound:
| Compound Name | Antibacterial Activity (MIC mg/mL) | Neuropharmacological Effects |
|---|---|---|
| This compound | 0.0039 - 0.025 against S. aureus | Anxiolytic effects observed |
| Piperidine Derivative A | 0.0195 against E. coli | Minimal CNS effect |
| Piperidine Derivative B | 0.0048 against Bacillus mycoides | Moderate anxiolytic effect |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
